molecular formula C19H18F3NOS B2950193 (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1797737-42-8

(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2950193
CAS RN: 1797737-42-8
M. Wt: 365.41
InChI Key: LVZCZRFGOALGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazepine family and has a unique structure that makes it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is not fully understood. However, studies have shown that this compound has the ability to interact with specific receptors in the body, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone in lab experiments include its high potency and specificity, as well as its ability to interact with specific receptors in the body. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential toxicity of this compound and to develop strategies for minimizing its negative effects.

Synthesis Methods

The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with 1,4-dibromobutane to form the thiazepine ring. The final step involves the reaction of the thiazepine intermediate with phenyl magnesium bromide to form the desired product.

Scientific Research Applications

(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone has shown promising results in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where this compound has been identified as a potential lead compound for the development of new drugs.

properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)16-9-5-4-8-15(16)18(24)23-11-10-17(25-13-12-23)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZCZRFGOALGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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